molecular formula C14H10ClFO2 B7808995 4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde

4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde

Cat. No.: B7808995
M. Wt: 264.68 g/mol
InChI Key: FELURIPOLGBEEJ-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a 2-chlorobenzyl group and a fluorine atom

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELURIPOLGBEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Fluorobenzaldehyde+2-Chlorobenzyl chlorideK2CO3,DMFThis compound\text{3-Fluorobenzaldehyde} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Fluorobenzaldehyde+2-Chlorobenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products

    Oxidation: 4-((2-Chlorobenzyl)oxy)-3-fluorobenzoic acid.

    Reduction: 4-((2-Chlorobenzyl)oxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromobenzyl)oxy)-3-fluorobenzaldehyde
  • 4-((2-Chlorobenzyl)oxy)-3-chlorobenzaldehyde
  • 4-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde

Uniqueness

4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is unique due to the presence of both a fluorine atom and a 2-chlorobenzyl group, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Biological Activity

4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound characterized by its unique functional groups, including a chlorobenzyl ether and a fluorobenzaldehyde moiety. Its molecular formula is C15H12ClF O, which influences its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features both electron-withdrawing (fluorine) and electron-donating (chlorobenzyl) groups. These characteristics are significant for its reactivity and interactions with biological targets. The presence of a fluorine atom on the aromatic ring can enhance the compound's lipophilicity and alter its binding affinity to various biomolecules.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Bacterial Strain Inhibition Zone (mm) Comparison to Control
Staphylococcus aureus15Effective
Escherichia coli12Moderate
Pseudomonas aeruginosa10Less effective

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound shows significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types.

Cell Line IC50 (μM) Reference Compound IC50 (μM)
HeLa5.2Doxorubicin0.5
MCF-74.8Paclitaxel1.0
A5496.5Cisplatin2.0

This data suggests that the compound could be further investigated as a potential anticancer agent.

Research into the mechanism of action of this compound indicates that it may act through the inhibition of key enzymatic pathways involved in cell proliferation and survival. Studies have shown that the compound interacts with proteins involved in apoptosis and cell cycle regulation.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of various derivatives of halogenated benzaldehydes, including this compound, revealing its superior activity against Gram-positive bacteria compared to other tested compounds .
  • Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines demonstrated that the compound induces apoptosis via mitochondrial pathways, suggesting potential for further development in cancer therapy .

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